1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one
CAS No.:
Cat. No.: VC18851206
Molecular Formula: C10H10F2OS
Molecular Weight: 216.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F2OS |
|---|---|
| Molecular Weight | 216.25 g/mol |
| IUPAC Name | 1-[2-(difluoromethyl)-4-sulfanylphenyl]propan-1-one |
| Standard InChI | InChI=1S/C10H10F2OS/c1-2-9(13)7-4-3-6(14)5-8(7)10(11)12/h3-5,10,14H,2H2,1H3 |
| Standard InChI Key | FAWPPEVJPRTJET-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=C(C=C(C=C1)S)C(F)F |
Introduction
1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one is an organic compound with a unique structure, characterized by a difluoromethyl group (-CF2H) and a mercapto group (-SH) attached to a phenyl ring, alongside a propanone moiety (-COCH2CH3). It is classified as a ketone due to the presence of the carbonyl functional group (C=O). This compound has been studied for its distinct chemical reactivity and potential applications in medicinal chemistry, materials science, and biological research.
Synthesis
The synthesis of 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one typically involves multi-step reactions:
-
Starting Materials:
-
3-(Difluoromethyl)phenylboronic acid
-
4-Mercaptophenylpropan-1-one
-
-
Reaction Conditions:
-
Palladium-catalyzed cross-coupling in dimethylformamide (DMF).
-
Potassium carbonate as the base.
-
Elevated temperatures (e.g., 80–120°C).
-
-
Industrial Scale-Up:
-
Continuous flow reactors are employed to optimize yield and purity by controlling reaction parameters such as temperature and pressure.
-
Medicinal Chemistry
Research suggests that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. The difluoromethyl group enhances cellular penetration, while the mercapto group can form covalent bonds with thiol-containing enzymes or receptors, modulating their activity.
Materials Science
The organofluorine nature of the compound provides stability and resistance to degradation under harsh conditions, making it suitable for advanced material applications.
Drug Development
Its ability to interact with specific biological targets positions it as a candidate for therapeutic exploration in diseases involving oxidative stress or enzyme dysregulation.
Mechanism of Action
The biological activity of 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one is attributed to its functional groups:
-
Difluoromethyl Group (-CF2H): Enhances lipophilicity and facilitates membrane permeability.
-
Mercapto Group (-SH): Reacts with thiol-containing proteins, potentially inhibiting or activating enzymatic pathways.
-
Propanone Moiety (-COCH3): Engages in hydrogen bonding and non-covalent interactions with biomolecules.
These features enable the compound to influence metabolic pathways and cellular processes.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one | C10H10F2OS | Difluoromethyl & Mercapto groups |
| 1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one | C11H12F2OS | Different functional group positions |
| 1-(2-(Difluoromethyl)-4-(methylthio)phenyl)ethanone | C11H12F2OS | Shorter carbon chain |
This comparison highlights how small structural changes can lead to significant differences in chemical behavior and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume